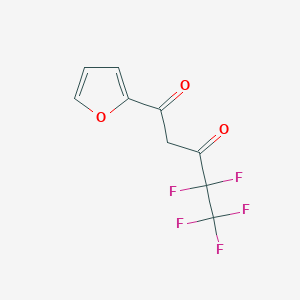

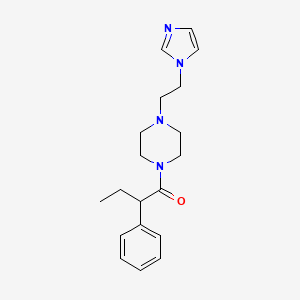

![molecular formula C20H14N4O5S B2628347 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 927583-29-7](/img/structure/B2628347.png)

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones, which is a part of the compound, has been achieved through various methods. These include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, multicomponent couplings, Bargellini reaction, or photochemical reduction . A mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization has also been reported .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile and can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis

The dihydroquinoxalin-2-ones have been synthesized through various synthetic approaches. These include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, multicomponent couplings, Bargellini reaction, or photochemical reduction .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide and its derivatives have been extensively studied for their chemical synthesis and structure. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for pharmacological exploration. The structures of the synthesized compounds were elucidated based on spectral and elemental analyses (Rahman et al., 2014). Similarly, Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, and elucidated their structures through elemental and spectral analyses (Cumaoğlu et al., 2015).

Pharmacological and Biological Activities

The sulfonamide derivatives synthesized in these studies were evaluated for various biological activities. Rahman et al. (2014) evaluated the synthesized compounds for diuretic, antihypertensive, and anti-diabetic potential in rats. They observed that some compounds exhibited significantly excellent activities, indicating their potential in medicinal chemistry applications (Rahman et al., 2014). Cumaoğlu et al. (2015) investigated the in vitro anti-cancer activity of the synthesized sulfonamide derivatives against various cancer cell lines. They found that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting their application in cancer therapy (Cumaoğlu et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a dihydroquinoxalin-2-one structure have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

Without specific studies on “4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide”, it’s difficult to determine its exact mode of action. It’s possible that it interacts with its targets in a way similar to other dihydroquinoxalin-2-ones .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Related compounds have shown a range of biological activities, suggesting that this compound could have similar effects .

Propiedades

IUPAC Name |

4-nitro-N-[2-(3-oxo-2H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,19,23H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSQVQTWQUCGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)N=C3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

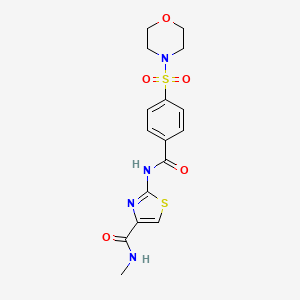

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)

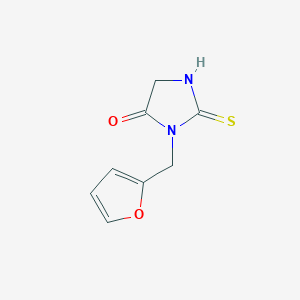

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)

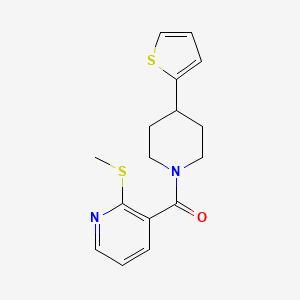

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

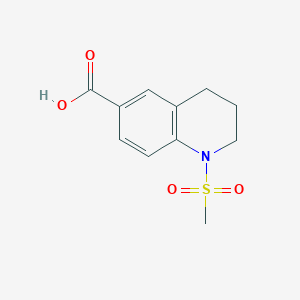

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2628284.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)